REACTION_SMILES
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[C:1]([CH3:2])(=[O:3])[N:4]1[CH2:5][CH2:6][NH:7][CH2:8][CH2:9]1.[C:21](=[O:22])([O-:23])[OH:24].[CH3:26][C:27]#[N:28].[Cl:10][CH2:11][C:12](=[O:13])[c:14]1[cH:15][cH:16][c:17]([F:20])[cH:18][cH:19]1.[K+:25]>>[C:1]([CH3:2])(=[O:3])[N:4]1[CH2:5][CH2:6][N:7]([CH2:11][C:12](=[O:13])[c:14]2[cH:15][cH:16][c:17]([F:20])[cH:18][cH:19]2)[CH2:8][CH2:9]1.[ClH:10]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)N1CCNCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(CCl)c1ccc(F)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Type
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product
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Smiles
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CC(=O)N1CCN(CC(=O)c2ccc(F)cc2)CC1
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Name
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Type
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product
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Smiles
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Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |